molecular formula C6H11N B1609944 3-Methylpentanenitrile CAS No. 21101-88-2

3-Methylpentanenitrile

Cat. No.: B1609944
CAS No.: 21101-88-2
M. Wt: 97.16 g/mol
InChI Key: MMRQLDRBAXLMRH-UHFFFAOYSA-N
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Description

3-Methylpentanenitrile is an organic compound with the molecular formula C6H11N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpentanenitrile can be synthesized through several methods:

    From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a cyano group, producing the nitrile. For example, using 3-chloropentane[ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{Cl} + \text{KCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{CN} + \text{KCl} ]

    From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to form nitriles.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

3-Methylpentanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-Methylpentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylpentanenitrile involves its interaction with various molecular targets. For instance, in reduction reactions, the cyano group is hydrogenated to form an amine. The pathways involved typically include catalytic hydrogenation or enzymatic conversion .

Comparison with Similar Compounds

3-Methylpentanenitrile can be compared with other nitriles such as:

These comparisons highlight the unique position of the methyl group in this compound, which can influence its reactivity and applications.

Properties

IUPAC Name

3-methylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-6(2)4-5-7/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRQLDRBAXLMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473950
Record name 3-METHYLVALERONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21101-88-2
Record name 3-METHYLVALERONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpentanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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